N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide
Description
Properties
CAS No. |
61516-77-6 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3 |
InChI Key |
YHMPQJHETDWGCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Chloroacetyl Intermediates
A widely utilized approach involves the sequential acylation and amination of 2-pyrrolidone. In this method, 2-pyrrolidone is first acylated with chloroacetyl chloride in the presence of a base such as triethylamine, yielding 1-(chloroacetyl)pyrrolidin-2-one. Subsequent treatment with dimethylamine in tetrahydrofuran (THF) facilitates nucleophilic displacement of the chloride, producing the target compound.
Reaction Scheme:
- Acylation:
$$ \text{2-Pyrrolidone} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{1-(Chloroacetyl)pyrrolidin-2-one} $$ - Amination:
$$ \text{1-(Chloroacetyl)pyrrolidin-2-one} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{THF}} \text{N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide} $$
This method, adapted from enantioselective syntheses of pyrrolidinone derivatives, typically achieves yields of 60–75% after purification via recrystallization from ethyl acetate.
Direct Coupling Using Carbodiimide Reagents
An alternative route employs carbodiimide-mediated coupling between 2-pyrrolidone and N,N-dimethylglycine. Activation of N,N-dimethylglycine with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) facilitates amide bond formation with 2-pyrrolidone.
Reaction Conditions:
This method avoids halogenated intermediates and is advantageous for scalability, as demonstrated in analogous syntheses of pyrrolidinone-based pharmaceuticals.
Multicomponent Condensation Strategies
Three-component reactions involving ethyl 2,4-dioxovalerate, aldehydes, and amines offer a modular route to pyrrolidinone derivatives. While primarily used for 2,3-diones, modifying the amine component to dimethylamine could theoretically yield this compound. However, this remains speculative, as no direct examples exist in the literature.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 60–75% | High purity, minimal byproducts | Requires halogenated reagents |
| Carbodiimide Coupling | ~70% | Scalable, avoids halogens | Costly reagents, chromatographic cleanup |
| Enzymatic Resolution | N/A | Enantioselective | Not yet demonstrated for this compound |
| Multicomponent Reaction | N/A | Modular, one-pot | Theoretical, unverified |
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution route is preferred due to its operational simplicity and compatibility with existing infrastructure. Patent US20050065204 details analogous processes for pyrrolidinone intermediates, emphasizing recrystallization from dichloromethane or tert-butyl methyl ether (TBME) for high-purity products.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides .
Scientific Research Applications
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and cognitive-enhancing effects.
Medicine: It is explored for its potential use in treating cognitive disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of acetylcholine and glutamate receptors, enhancing synaptic plasticity and cognitive function . The compound may also influence the release of neurotransmitters and improve neuronal communication.
Comparison with Similar Compounds
Piracetam (2-(2-oxopyrrolidin-1-yl)-acetamide)
N-Acyl Derivatives (e.g., N-acyl-2-(2-oxopyrrolidin-1-yl)-acetamides)
N,N-Dimethyl-2-(4-oxopiperidin-1-yl)acetamide
- Structure : Replaces the pyrrolidin-2-one ring with a piperidin-4-one ring.
Derivatives with Functionalized Aromatic Substituents
Compounds such as N-(2-hydroxy-5-nitrobenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (4a) and N-(3,5-dibromo-2-hydroxybenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (4b) ():
- Structure : Feature nitro or bromo substituents on aromatic rings.
- Activity : Demonstrated antiangiogenic effects in preclinical studies, likely due to enhanced electron-withdrawing properties and protein binding .
- Comparison : The dimethylated compound lacks these substituents, suggesting divergent therapeutic applications (neurological vs. anticancer).
Biological Activity
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide (CAS Number: 61516-77-6) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₁₄N₂O₂
- Molecular Weight : 170.21 g/mol
- Structure : The compound features a pyrrolidine ring, which is significant for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit notable anticancer properties. The biological activity was evaluated using the A549 human lung adenocarcinoma cell line.
Key Findings:
-
Cytotoxicity Assessment : The cytotoxic effects were measured using the MTT assay, comparing the viability of A549 cells after treatment with various concentrations of the compound against a control (cisplatin).
The results indicated that while N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide reduced cell viability significantly, it was less potent than cisplatin, a standard chemotherapy agent.
Compound Viability (%) IC₅₀ (µM) This compound 66 100 Cisplatin 50 5 - Mechanism of Action : The structure-dependent activity suggests that modifications to the pyrrolidine ring can enhance or diminish anticancer effects. For instance, compounds with specific substitutions on the phenyl ring showed varying levels of cytotoxicity, highlighting the importance of structural configuration in therapeutic efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated, particularly against multidrug-resistant strains of Staphylococcus aureus.
Antimicrobial Efficacy:
-
Minimum Inhibitory Concentration (MIC) : The compound exhibited promising antibacterial activity with MIC values ranging from 1 to 8 µg/mL against resistant strains.
These findings indicate that N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide could serve as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains .
Pathogen MIC (µg/mL) S. aureus (vancomycin-intermediate) 4 S. aureus (linezolid-resistant) 8
Case Studies and Research Insights
A study focusing on the synthesis and biological evaluation of various derivatives highlighted that structural modifications significantly influence both anticancer and antimicrobial activities. For example, compounds with nitro substitutions demonstrated enhanced antibacterial effects against resistant strains compared to their non-nitro counterparts .
Notable Research:
In a comparative study involving several compounds derived from oxopyrrolidine scaffolds, it was found that specific substitutions on the nitrogen atom in the pyrrolidine ring could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .
Q & A
Basic: What spectroscopic and computational methods are recommended to confirm the structural identity of N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide?
Methodological Answer:
The compound can be characterized using a combination of 1H/13C NMR spectroscopy to confirm proton and carbon environments, FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (HRMS) for molecular weight validation. Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311++G(d,p) level) can optimize geometry and predict vibrational frequencies, which are compared to experimental IR/NMR data to resolve ambiguities . For crystallographic confirmation, single-crystal X-ray diffraction using SHELXL refinement is advised, with validation via R-factor analysis and electron density maps .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
Wear nitrile gloves , chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols. In case of exposure:
- Skin contact: Wash immediately with soap and water.
- Eye contact: Rinse with water for ≥15 minutes.
- Spills: Collect using non-sparking tools, avoid dust generation, and dispose of as hazardous waste. Store in a dry, cool environment (<25°C) in airtight containers. Documented GHS hazard codes (H302/H317) indicate acute oral toxicity and skin sensitization risks .
Advanced: How can multi-component reactions (MCRs) be optimized to synthesize derivatives of this compound?
Methodological Answer:
The Ugi four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) is a robust approach. For example:
- Use γ-aminobutyric acid (GABA) as the amine component, substituted benzaldehydes, and alkyl isocyanides in methanol at 50°C for 12–24 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity by HPLC (≥95% area).
- Yields range from 38–50%, with lower yields attributed to steric hindrance in bulky substituents. HRMS and 2D NMR (e.g., HSQC, HMBC) confirm regiochemistry .
Advanced: How can researchers reconcile discrepancies between experimental crystallographic data and computational docking results for this compound?
Methodological Answer:
Validate crystallographic data using SHELXL’s Rint and Rfree metrics; values >5% suggest refinement errors .
For docking (e.g., with AutoDock Vina or Molegro ), ensure force fields (e.g., AMBER) align with experimental conditions (pH, solvent).
Compare hydrogen-bonding patterns (e.g., graph-set analysis via Mercury) between crystal structures and docked poses. Discrepancies may arise from solvation effects or protein flexibility .
Use molecular dynamics simulations (100 ns, NPT ensemble) to assess conformational stability of docked complexes .
Basic: What analytical techniques are suitable for assessing the purity of this compound?
Methodological Answer:
- HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities (<0.5%).
- Melting point analysis (151–152.5°C) as a quick purity indicator; deviations >2°C suggest contamination.
- TLC (silica gel 60 F254, ethyl acetate eluent) with UV visualization.
- Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Advanced: How can hydrogen-bonding networks in the crystal lattice of this compound inform its stability and reactivity?
Methodological Answer:
Use graph-set analysis (e.g., C2<sup>2</sup>(8) motifs) to classify H-bonding patterns.
Thermogravimetric analysis (TGA) correlates lattice stability with dehydration events (e.g., weight loss at 100–150°C).
Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., O···H contacts >30% suggest strong H-bonding).
Stability under humidity: Store crystals in desiccators if H-bond networks are water-sensitive .
Advanced: What strategies mitigate racemization during the synthesis of chiral derivatives of this compound?
Methodological Answer:
- Use low-temperature conditions (<0°C) during amide coupling (e.g., EDC/HOBt activation).
- Opt for non-polar solvents (toluene, DCM) to minimize proton exchange.
- Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol).
- Circular dichroism (CD) spectroscopy detects subtle configurational changes.
- Racemization >5% warrants reevaluation of base strength (e.g., replace DMAP with milder catalysts) .
Basic: How can researchers design structure-activity relationship (SAR) studies for this compound’s biological targets?
Methodological Answer:
Core modifications: Introduce substituents at the pyrrolidinone ring (e.g., methyl, halogen) to assess steric/electronic effects.
Pharmacophore mapping: Use MOE or Schrödinger to identify critical H-bond donors/acceptors.
In vitro assays: Test derivatives for binding affinity (e.g., IC50 via fluorescence polarization) to receptors like GABAA or AMPA.
Data analysis: Apply QSAR models (e.g., MLR with descriptors like logP, polar surface area) to predict activity trends .
Advanced: What computational tools are effective for predicting metabolic pathways of this compound?
Methodological Answer:
- SwissADME predicts Phase I metabolism (e.g., CYP3A4-mediated oxidation).
- MetaSite identifies probable sites of glucuronidation or sulfation.
- MD simulations (NAMD/GROMACS) model enzyme-substrate interactions over time.
- Validate with LC-MS/MS in hepatocyte incubations (e.g., human liver microsomes, NADPH cofactor) .
Basic: What are the best practices for documenting crystallographic data of this compound in publications?
Methodological Answer:
- Report CCDC deposition numbers for raw data.
- Include CIF files with refinement parameters (R-factors, residual density).
- Annotate hydrogen-bond distances (Å) and angles (°) in tables.
- Use ORTEP diagrams (30% probability ellipsoids) for clarity.
- Cross-validate with PLATON /CHECKCIF to flag symmetry or disorder issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
